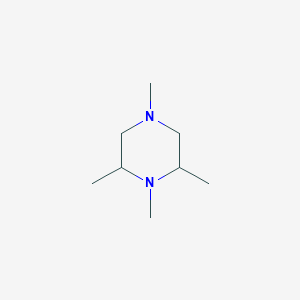
1,2,4,6-Tetramethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetramethylpiperazine (TMP) is a cyclic organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and ether. TMP has a variety of applications in different fields of chemistry and biology due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetramethylpiperazine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. This compound has been shown to protect cells from oxidative damage and to reduce inflammation in various animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, to increase the activity of antioxidant enzymes, and to reduce the levels of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1,2,4,6-Tetramethylpiperazine has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, this compound has some limitations as well. It has a low boiling point and can evaporate quickly, making it difficult to work with in some experiments. It is also not very soluble in some organic solvents, which can limit its use in certain reactions.
Future Directions
There are several future directions for the use of 1,2,4,6-Tetramethylpiperazine in scientific research. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, the use of this compound in the development of new drugs and therapies is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for the synthesis of various compounds and for the investigation of biochemical and physiological processes. The future directions for the use of this compound in research are promising, and it is likely that this compound will continue to play an important role in scientific research for years to come.
Synthesis Methods
The synthesis of 1,2,4,6-Tetramethylpiperazine can be achieved by the reaction of 2,3-dimethylbutadiene with hydrogen peroxide in the presence of a catalyst. This method is known as the Prilezhaev reaction and is the most commonly used method for the synthesis of this compound. The reaction yields this compound as the main product along with some minor by-products.
Scientific Research Applications
1,2,4,6-Tetramethylpiperazine has a wide range of applications in scientific research. It is used as a stabilizer for enzymes and proteins, as a solvent for organic reactions, and as a reagent in the synthesis of various compounds. This compound is also used in the preparation of liquid crystals, pharmaceuticals, and agrochemicals.
properties
CAS RN |
1123-66-6 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,4,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XVJRVYONDJGSLX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1C)C)C |
Canonical SMILES |
CC1CN(CC(N1C)C)C |
synonyms |
Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



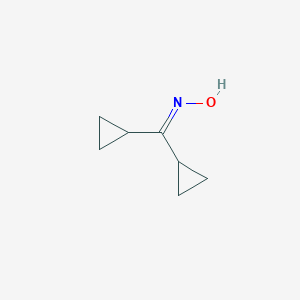

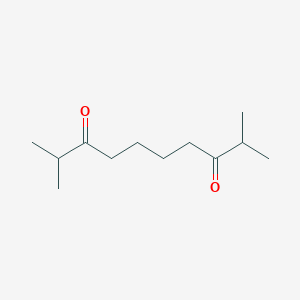
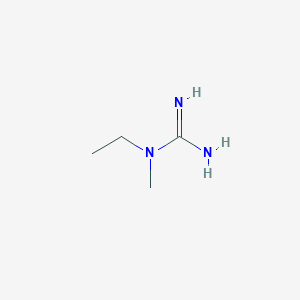


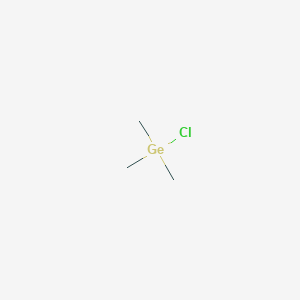
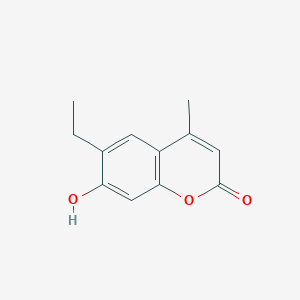
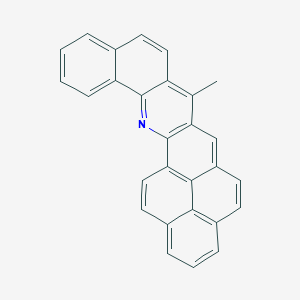
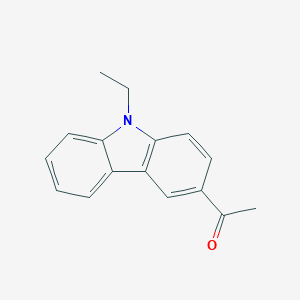

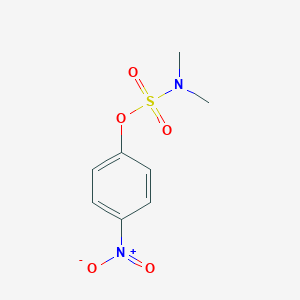
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
